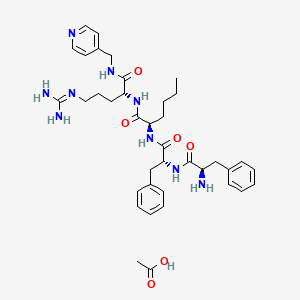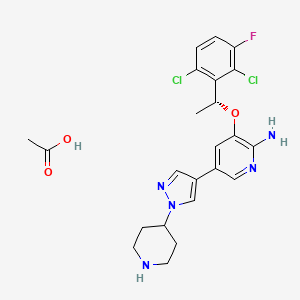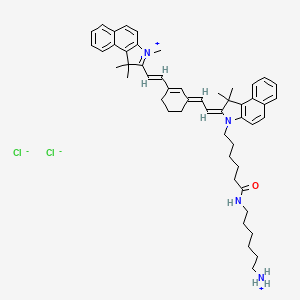
Cy7.5-Amine chloride hydrochloride
Descripción general
Descripción
Cyanine7.5, also known as Cy7.5-Amine, is a Near Infrared (NIR) fluorescent dye . It contains a free amino group that can be coupled with activated carboxylic acid derivatives . It appears as a dark green powder .
Molecular Structure Analysis
The molecular structure of Cy7.5-Amine involves an additional aryl ring compared to Cy7-Amine, which increases the conjugation and causes a red-shifting of the absorption by 40 nm relative to Cy7-Amine .Physical And Chemical Properties Analysis
Cy7.5-Amine has a molecular weight of 819.99 and a molecular formula of C51H64Cl2N4O . It is soluble in DMSO, DMF, and alcohols . Its excitation/absorption maximum is at 788 nm, and it emits at a maximum of 808 nm .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis of hindered secondary amines like 7-azadispiro[5.1.5.2]pentadecane hydrochloride and 6-azadispiro[4.1.5.2]tetradecane hydrochloride has been achieved through a multi-step process starting from 1-ethynylcyclohexylamine (Wagner & Matthews, 1984).
- A study on mesomorphic character of long-chain 2,4,6-trichloro-1,3,5-triazine derivatives, including their interaction with primary and secondary amines, was reported (Paleos, Tsiourvas, Fillipakis, & Fillipaki, 1994).
Chemical Reactions and Properties
- Cyanuric chloride, a compound related to Cy7.5-Amine chloride hydrochloride, has been used as a marker and fixative for studying growth in teeth and bones (Goland & Grand, 1968).
- Research on the reactions of polychlorinated enamidonitrile with primary aromatic amines, including the formation of 4-cyanooxazoles, offers insights into the chemical behavior of related compounds (Pil'o, Brovarets, Romanenko, & Drach, 2002).
Applications in Biological Systems
- The design and synthesis of novel amine derivatives of 5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]-2-(4-Fluorophenyl)-Pyridine, with potential as anticancer agents, was explored (Vinayak, Sudha, & Lalita, 2017).
- A study on benzo[a]phenoxazinium chlorides, related to Cy7.5-Amine chloride hydrochloride, discussed their photostability and potential biological applications (Raju, Carvalho, Leitão, Coutinho, & Gonçalves, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
6-[6-[(2E)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoylamino]hexylazanium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H62N4O.2ClH/c1-50(2)45(54(5)43-29-27-39-20-10-12-22-41(39)48(43)50)31-25-37-18-17-19-38(36-37)26-32-46-51(3,4)49-42-23-13-11-21-40(42)28-30-44(49)55(46)35-16-8-9-24-47(56)53-34-15-7-6-14-33-52;;/h10-13,20-23,25-32,36H,6-9,14-19,24,33-35,52H2,1-5H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNSSDUAJNZJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCCCC[NH3+])C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)NCCCCCC[NH3+])C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H64Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanine7.5 amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydropyran-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]tetrahydropyran-2-yl]methyl acetate](/img/structure/B606790.png)
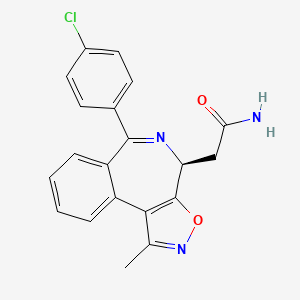
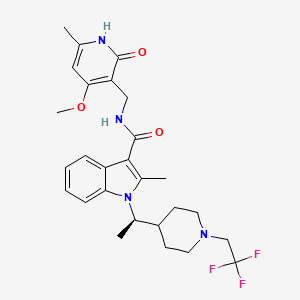
![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B606796.png)
![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606798.png)

![2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid](/img/structure/B606804.png)
![[2,4-Bis(Oxidanyl)-5-Propan-2-Yl-Phenyl]-(2-Ethoxy-7,8-Dihydro-5~{h}-Pyrido[4,3-D]pyrimidin-6-Yl)methanone](/img/structure/B606805.png)
